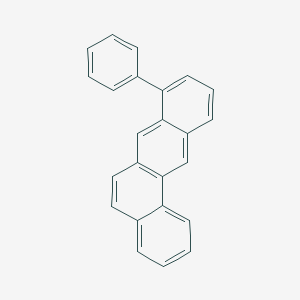

Benz(a)anthracene, 8-phenyl-

Description

BenchChem offers high-quality Benz(a)anthracene, 8-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 8-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-phenylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-7-17(8-3-1)22-12-6-10-19-15-24-20(16-23(19)22)14-13-18-9-4-5-11-21(18)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBMRHJVTGESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172996 | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19383-97-2 | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019383972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 8-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 8-phenylbenz(a)anthracene

An In-depth Technical Guide to the Synthesis and Characterization of 8-phenylbenz(a)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) represent a vast class of organic molecules that are central to materials science, environmental chemistry, and medicinal chemistry. Their extended π-conjugated systems endow them with unique photophysical and electronic properties, making them foundational components for organic electronics. Furthermore, their rigid, planar structures are recognized by biological macromolecules, leading to significant toxicological and pharmacological activities. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 8-phenylbenz(a)anthracene. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs. This document is structured to serve as a practical laboratory guide and a reference for the logical design of synthetic and analytical workflows.

Introduction: The Significance of the Benz(a)anthracene Scaffold

The benz(a)anthracene core is a tetracyclic aromatic hydrocarbon composed of four fused benzene rings. It is a well-known environmental constituent resulting from the incomplete combustion of organic materials[1]. In the realm of chemical research, it serves as a critical structural motif. The biological activity of benz(a)anthracene and its derivatives is of particular interest; many are known to be metabolized in biological systems to form highly reactive diol epoxides that can bind to DNA, initiating carcinogenic processes[2][3].

The introduction of substituents onto the PAH core can dramatically alter its properties. A phenyl group, as in 8-phenylbenz(a)anthracene, extends the π-conjugation of the molecule, which is expected to modulate its electronic absorption, fluorescence properties, and electrochemical behavior. Such modifications are crucial for developing novel materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[4][5]. From a toxicological and pharmacological perspective, the steric and electronic influence of the phenyl group can significantly affect the molecule's interaction with metabolic enzymes such as cytochrome P450, potentially altering its biological activity profile compared to the parent compound[6].

This guide details a robust and efficient synthetic route to 8-phenylbenz(a)anthracene via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[7] We then present a multi-technique analytical workflow to ensure the unambiguous characterization and purity assessment of the final product.

Synthesis of 8-phenylbenz(a)anthracene via Suzuki-Miyaura Coupling

The construction of aryl-aryl bonds is most effectively achieved through transition metal-catalyzed cross-coupling reactions. For the synthesis of 8-phenylbenz(a)anthracene, the Suzuki-Miyaura coupling is the strategy of choice, offering high yields and mild reaction conditions.[8] The reaction couples 8-bromobenz(a)anthracene with phenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is selected. The triphenylphosphine ligands form a stable complex that readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.

-

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the crucial transmetalation step with the palladium complex.

-

Solvent System: A two-phase solvent system, typically toluene and water, is used. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system allows for efficient reaction at the interface. The addition of a co-solvent like ethanol can sometimes improve solubility and reaction rates[9].

Synthetic Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of 8-phenylbenz(a)anthracene.

Detailed Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromobenz(a)anthracene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add toluene (30 mL), ethanol (15 mL), and deionized water (15 mL).

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. Microwave-assisted protocols can significantly reduce this time to around 20 minutes[7][8][10].

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent to yield 8-phenylbenz(a)anthracene as a solid.

Characterization and Data Analysis

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques must be employed.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of synthesized 8-phenylbenz(a)anthracene.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering primary confirmation of success.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Expected Outcome: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the exact mass of 8-phenylbenz(a)anthracene. The fragmentation pattern, characteristic of stable aromatic systems, will also be observed.

-

Self-Validation: The observed molecular weight must match the calculated theoretical value. The isotopic distribution pattern for C₃₀H₁₈ should also match theoretical predictions.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₂₄H₁₆ | - |

| Molecular Weight | 304.39 g/mol | - |

| Expected M⁺ Peak (m/z) | 304 | Calculated |

| Parent Benz(a)anthracene M⁺ | 228 | [11][12] |

| 8-Methylbenz(a)anthracene M⁺ | 242 | [13][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive structural elucidation.

-

¹H NMR: The spectrum will be complex due to the numerous aromatic protons. Protons closer to the phenyl substituent and those in sterically hindered positions (bay-region protons) will show distinct downfield shifts. Based on data for benz(a)anthracene, signals are expected in the 7.5-9.2 ppm range[11][15][16]. The five protons of the new phenyl group will likely appear as a multiplet between 7.4-7.8 ppm.

-

¹³C NMR: The spectrum will show 24 distinct signals for the 24 carbon atoms (assuming molecular asymmetry). The signals for the carbons of the benz(a)anthracene core will be supplemented by new signals corresponding to the phenyl substituent.

-

Causality: The chemical shift of each nucleus is determined by its local electronic environment. The magnetic anisotropy of the fused ring system and the electronic effects of the phenyl group dictate the final appearance of the spectrum.

| Technique | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | 7.4 - 9.2 | Complex multiplets in the aromatic region. Distinct signals for bay-region protons. Phenyl group protons visible. |

| ¹³C NMR | 120 - 140 | Multiple signals corresponding to the aromatic carbons. |

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds like PAHs.[17][18]

-

Technique: Reverse-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for separating PAHs[19][20].

-

Detection: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) should be used. Fluorescence detection offers superior sensitivity and selectivity for PAHs[21][22]. The excitation and emission wavelengths can be optimized to selectively detect the target compound. For instance, benzo[a]anthracene can be detected with excitation at 270 nm and emission at 390 nm[20].

-

Self-Validation: A pure sample should yield a single, sharp, symmetrical peak. Purity is typically reported as a percentage based on the peak area relative to the total area of all observed peaks.

Physicochemical Properties

Basic physical properties help to characterize the final product.

| Property | Description | Reference |

| Appearance | Expected to be a pale yellow or off-white solid. | Based on similar PAHs[1][11] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, toluene. | [1] |

| Melting Point | A sharp melting point is indicative of high purity. | - |

Concluding Remarks and Future Directions

This guide has outlined a reliable and verifiable pathway for the synthesis and characterization of 8-phenylbenz(a)anthracene. The successful application of the Suzuki-Miyaura coupling provides an efficient entry to this and other phenyl-substituted PAHs. The detailed analytical workflow, combining mass spectrometry, NMR spectroscopy, and HPLC, ensures that researchers can be confident in the identity and purity of their material.

With a pure sample of 8-phenylbenz(a)anthracene in hand, numerous avenues for further research become accessible. Professionals in materials science can investigate its utility in organic electronic devices by measuring its charge mobility and electroluminescent properties. For those in drug development and toxicology, the compound can be studied for its metabolic fate and biological activity, providing valuable data on how substitution patterns on the benz(a)anthracene core influence its carcinogenic potential or potential therapeutic applications.

References

-

The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis. [Link]

-

Chen, C., He, Z., & Li, Z. (2018). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science, 9(13), 3335–3340. [Link]

-

Chen, C., He, Z., & Li, Z. (2018). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science, 9(13), 3335–3340. [Link]

-

Wei, J., Liu, M., Ye, X., Zhang, S., Sun, E., Shan, C., Wojtas, L., & Shi, X. (2022). Facile Synthesis of Diverse Hetero Polyaromatic Hydrocarbons (PAHs) via Styryl Diels-Alder Reaction of Conjugated Diynes. Royal Society of Chemistry. [Link]

-

Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis. [Link]

-

Penning, T. M., & Lee, S.-H. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989. [Link]

-

Wei, J., Liu, M., Ye, X., Zhang, S., Sun, E., Shan, C., Wojtas, L., & Shi, X. (2022). Facile synthesis of diverse hetero polyaromatic hydrocarbons (PAHs) via the styryl Diels–Alder reaction of conjugated diynes. Chemical Communications, 58(50), 7029–7032. [Link]

-

Chao, H.-R., Lin, Y.-C., & Wang, C.-P. (2014). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 22(3), 361–368. [Link]

-

Comparison of chromatographic measuring methods for PAH analysis. (2021). DGUV. [Link]

-

Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. (n.d.). Agilent. [Link]

-

Penning, T. M., & Lee, S.-H. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989. [Link]

-

Penning, T. M., & Lee, S.-H. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ResearchGate. [Link]

-

The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. (2019). R Discovery. [Link]

-

de la Torre, B., Sifaoui, I., Cirera, B., Cahlík, A., Švec, M., de Oteyza, D. G., Peña, D., Jelínek, P., & Miranda, R. (2021). An on-surface Diels–Alder reaction. Angewandte Chemie International Edition, 60(48), 25346–25350. [Link]

-

Campbell, N., & Walker, J. (1972). IX.—The Synthesis of 8-Phenyl-7H-Benz[de]anthracene*. Proceedings of the Royal Society of Edinburgh Section A: Mathematics, 69(2), 131–141. [Link]

-

da Silva, F. C., & de F. F. C. Quiroz, V. T. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2374–2407. [Link]

-

8-Methylbenz(a)anthracene. (n.d.). PubChem. [Link]

-

BENZ(a)ANTHRACENE. (n.d.). PubChem. [Link]

-

Sead, F. F., Jain, V., Roopashree, R., Kashyap, A., Saini, S., Sharma, G. C., Bhakuni, P. N., Kazemi, M., & Javahershenas, R. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 12. [Link]

-

Roe, F. J. C., & Haddow, A. (1967). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 21(3), 439–443. [Link]

-

APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). IARC Publications. [Link]

-

da Silva, F. C., & de F. F. C. Quiroz, V. T. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2374–2407. [Link]

-

Benz(a)anthracene Spectra. (n.d.). NASA Ames Research Center. [Link]

-

Benz[a]anthracene, 8-methyl-. (n.d.). NIST WebBook. [Link]

-

Benz[a]anthracene. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of Benz[a]anthracene, 8-propyl- (CAS 54889-82-6). (n.d.). Cheméo. [Link]

-

Smolarek, T. A., & Baird, W. M. (1984). Benz[a]anthracene-induced alterations in the metabolic activation of benzo[a]pyrene by hamster embryo cell cultures. Cancer Research, 44(4), 1375–1379. [Link]

-

Cooper, C. S., Hewer, A., & Grover, P. L. (1980). The metabolic activation of benz[alpha]anthracene in three biological systems. Carcinogenesis, 1(3), 231–239. [Link]

-

Schneider, J., Grosser, R., & Warshawsky, D. (1996). Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site. Applied and Environmental Microbiology, 62(1), 13–19. [Link]

-

Kamens, R. M., Fulcher, J. N., & Ball, L. M. (1987). Analysis of cyclopentafused isomers of benz(a)anthracene in wood smoke. Biomedical & Environmental Mass Spectrometry, 14(8), 369–374. [Link]

-

Benz[a]anthracene. (n.d.). NIST WebBook. [Link]

-

Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... (n.d.). ResearchGate. [Link]

-

Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020). LCGC International. [Link]

-

Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection. (n.d.). ResearchGate. [Link]

Sources

- 1. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Benz[a]anthracene-induced alterations in the metabolic activation of benzo[a]pyrene by hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic activation of benz[alpha]anthracene in three biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 6. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benz[a]anthracene [webbook.nist.gov]

- 13. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benz[a]anthracene, 8-methyl- [webbook.nist.gov]

- 15. Benz[a]anthracene(56-55-3) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]

- 19. Polycyclic Aromatic Hydrocarbon (PAH) Analysis | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 8-phenylbenz(a)anthracene

Abstract

This technical guide provides a comprehensive exploration of the anticipated photophysical properties of 8-phenylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest for advanced materials and biological applications. Due to the limited direct experimental data on this specific derivative, this document establishes a predictive framework based on the well-characterized photophysics of its parent structures, anthracene and benz(a)anthracene, as well as phenyl-substituted congeners. We present a detailed guide for the systematic investigation of its synthesis, spectral characteristics, and key photophysical parameters, including absorption and emission profiles, fluorescence quantum yield, and lifetime. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique luminescent properties of this molecule.

Introduction: The Significance of Phenyl-Substituted Benz(a)anthracenes

Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern materials science and photochemistry, with applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in biological imaging.[1][2] Anthracene, a foundational PAH, is renowned for its strong blue fluorescence and has been extensively studied for its intriguing photophysical and photochemical behaviors.[2][3] The fusion of an additional benzene ring to form benz(a)anthracene extends the π-conjugated system, typically leading to a red-shift in the absorption and emission spectra.[4][5]

The introduction of a phenyl substituent at the 8-position of the benz(a)anthracene core is expected to further modulate its electronic and steric properties. This substitution can influence the molecule's solubility, crystal packing, and, most importantly, its interaction with light. The phenyl group may introduce new intramolecular charge transfer possibilities and affect the rates of radiative and non-radiative decay pathways, thereby altering the fluorescence quantum yield and lifetime. Understanding these structure-property relationships is paramount for the rational design of novel materials with tailored photophysical characteristics.

This guide will provide a robust framework for the complete photophysical characterization of 8-phenylbenz(a)anthracene, from its synthesis to the detailed analysis of its excited-state dynamics.

Synthesis of 8-phenylbenz(a)anthracene

The synthesis of substituted PAHs like 8-phenylbenz(a)anthracene can be approached through various established synthetic methodologies. A common strategy involves the construction of the polycyclic core through metal-catalyzed cross-coupling reactions or cyclization reactions.[1][6][7]

A plausible synthetic route, based on known procedures for related compounds, is outlined below.[8]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 8-phenylbenz(a)anthracene.

Spectroscopic and Photophysical Characterization

A thorough understanding of the photophysical properties of 8-phenylbenz(a)anthracene requires a systematic experimental approach. This section details the essential experimental protocols.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy is the initial step in characterizing the electronic transitions of the molecule. The absorption spectrum provides information about the wavelengths of light the molecule absorbs to reach its excited states.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of 8-phenylbenz(a)anthracene in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration of approximately 10⁻³ M. From this stock, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorbance of each dilution from approximately 200 nm to 600 nm.

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl).

-

Expected Spectral Features:

Based on the parent molecule, anthracene, and its derivatives, 8-phenylbenz(a)anthracene is expected to exhibit characteristic vibronic fine structure in its absorption spectrum.[9][10] The extended conjugation from the benz(a)anthracene core will likely shift the absorption bands to longer wavelengths (a bathochromic shift) compared to anthracene.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by light.

Experimental Protocol:

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to approximately 700 nm.

-

Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission (λem).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

-

Expected Emission Characteristics:

8-phenylbenz(a)anthracene is anticipated to be a blue-emitting fluorophore, similar to other anthracene derivatives.[11][12] The emission spectrum will likely mirror the vibronic structure observed in the absorption spectrum.[13][14]

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Experimental Protocol (Relative Method):

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of 8-phenylbenz(a)anthracene. Anthracene (Φf = 0.27 in ethanol) or quinine sulfate (Φf = 0.54 in 0.5 M H₂SO₄) are common choices.[14][15][16]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where Φr is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for its measurement.

Experimental Protocol (TCSPC):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength where it absorbs.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

-

Expected Lifetime:

Anthracene and its derivatives typically exhibit fluorescence lifetimes in the nanosecond range.[17][18] The lifetime of 8-phenylbenz(a)anthracene is expected to be in a similar range, but may be influenced by the phenyl substituent and the extended aromatic system.

Summary of Anticipated Photophysical Properties

The following table summarizes the expected photophysical properties of 8-phenylbenz(a)anthracene based on data from structurally related compounds. These values should be considered as starting points for experimental investigation.

| Property | Expected Range/Value | Rationale/Reference Compounds |

| λmax (Absorption) | 350 - 400 nm | Bathochromic shift relative to anthracene (λmax ≈ 355-375 nm) due to the extended conjugation of the benz(a)anthracene core.[9][10] |

| ε (Molar Extinction Coeff.) | 7,000 - 15,000 M⁻¹cm⁻¹ | Similar to other benz(a)anthracene derivatives.[9] |

| λem (Emission) | 400 - 450 nm | Blue emission characteristic of anthracene-based fluorophores, with a red-shift compared to anthracene.[11][12][14] |

| Stokes Shift | 20 - 50 nm | Typical for rigid aromatic hydrocarbons. |

| Φf (Quantum Yield) | 0.2 - 0.4 | In the range of anthracene and its derivatives, but can be influenced by the phenyl group.[14][15][16] |

| τ (Fluorescence Lifetime) | 5 - 15 ns | Consistent with lifetimes of similar PAHs.[17][18] |

Influence of the Phenyl Substituent and Solvent Effects

The phenyl group at the 8-position can influence the photophysical properties through both steric and electronic effects. Sterically, it may cause a twist in the molecular geometry, which could affect crystal packing and intermolecular interactions. Electronically, it can participate in the π-conjugated system, potentially leading to intramolecular charge transfer character in the excited state.

Solvatochromism:

The sensitivity of the absorption and emission spectra to the polarity of the solvent (solvatochromism) should be investigated.[19] While nonpolar PAHs like anthracene show minimal solvatochromism, the introduction of the phenyl group might induce a small dipole moment in the excited state, leading to observable shifts in polar solvents. A study of the photophysical properties in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) is recommended.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis and detailed photophysical characterization of 8-phenylbenz(a)anthracene. By leveraging the extensive knowledge base of related PAHs, we have established a predictive framework for its key properties. The experimental protocols outlined herein will enable researchers to systematically investigate this promising molecule.

Future work should focus on the experimental validation of these predicted properties. Furthermore, computational studies, such as time-dependent density functional theory (TD-DFT), could provide deeper insights into the electronic structure and excited-state dynamics of 8-phenylbenz(a)anthracene, complementing the experimental findings.[20] The elucidation of the structure-property relationships in this class of molecules will undoubtedly pave the way for the development of novel functional materials with tailored photophysical characteristics for a wide array of applications.

References

-

Campbell, N., & Walker, J. (2012). IX.—The Synthesis of 8-Phenyl-7H-Benz[de]anthracene*. Proceedings of the Royal Society of Edinburgh Section A: Mathematics, 69(2). Available at: [Link]

-

National Institute of Health. (n.d.). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. PMC. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. Available at: [Link]

-

National Institute of Health. (n.d.). Recent advances in the syntheses of anthracene derivatives. PMC. Available at: [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Available at: [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

-

Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Available at: [Link]

-

ResearchGate. (n.d.). Quantum yield calculation of compound 16. Available at: [Link]

-

PubMed. (1947). The ultraviolet absorption spectra of anthracene derivatives. Available at: [Link]

-

Beilstein Journals. (n.d.). Recent advances in the syntheses of anthracene derivatives. Available at: [Link]

-

Springer. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of anthracene (top left, excited at 379.... Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 1. Fluorescence spectra of (A) anthracene; (B) pyrene; (C) benz[ a.... Available at: [Link]

-

Springer. (n.d.). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Available at: [Link]

-

OMLC. (n.d.). Anthracene. Available at: [Link]

-

PubMed. (n.d.). Fluorescence and photoelectron studies of the intercalative binding of benz(a)anthracene metabolite models to DNA. Available at: [Link]

-

ResearchGate. (n.d.). UV light absorption spectra of anthracene (a) and photodimerized.... Available at: [Link]

-

ResearchGate. (n.d.). FLUORESCENCE LIFETIMES OF ANTHRACENE VAPOUR. Available at: [Link]

-

ACS Publications. (2023). Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties. Organic Letters. Available at: [Link]

-

ResearchGate. (2020). Evaluating the Solvent Stark Effect from Temperature-Dependent Solvatochromic Shifts of Anthracene. Available at: [Link]

-

PubMed. (2020). Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggregates. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Available at: [Link]

-

PubChem. (n.d.). 8-Methylbenz(a)anthracene. Available at: [Link]

Sources

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 8. IX.—The Synthesis of 8-Phenyl-7H-Benz[de]anthracene* | Proceedings of the Royal Society of Edinburgh Section A: Mathematics | Cambridge Core [resolve.cambridge.org]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. The ultraviolet absorption spectra of anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water | Semantic Scholar [semanticscholar.org]

- 12. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]

- 17. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Phenyl-Substituted Polycyclic Aromatic Hydrocarbons

An In-depth Technical Guide to the Spectroscopic Properties of 8-phenylbenz(a)anthracene

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings.[1] They are of significant interest across various scientific disciplines, from environmental science, due to their prevalence as pollutants, to materials science, where their unique electronic and photophysical properties are harnessed for optoelectronic applications.[2][3] The parent compound, benz(a)anthracene, is a tetracyclic PAH that serves as a fundamental building block for more complex structures.[4]

The functionalization of the core PAH skeleton with substituents can dramatically alter its physicochemical properties. The introduction of a phenyl group, in particular, extends the π-conjugated system, which is known to influence the molecule's absorption and emission characteristics, as well as its electronic behavior. This guide, written from the perspective of a Senior Application Scientist, provides a detailed technical overview of the key spectroscopic data for 8-phenylbenz(a)anthracene.

Given the scarcity of consolidated, publicly available experimental data specifically for the 8-phenyl derivative, this guide will first establish a comprehensive baseline by detailing the well-characterized spectroscopic properties of the parent benz(a)anthracene core. Subsequently, we will provide an expert predictive analysis of the significant spectral shifts and changes anticipated upon the introduction of a phenyl group at the 8-position, grounded in fundamental principles of physical organic chemistry. This approach provides researchers with a robust framework for identifying, characterizing, and utilizing this specific derivative.

Section 1: Spectroscopic Baseline of the Benz(a)anthracene Core

Understanding the spectroscopic signature of the unsubstituted benz(a)anthracene is critical. The rigidity and planarity of its four-ring system give rise to distinct and well-documented spectral features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benz(a)anthracene

NMR spectroscopy provides invaluable information about the hydrogen and carbon framework of a molecule. For PAHs, the chemical shifts of protons are particularly sensitive to their electronic environment and proximity to neighboring rings, a phenomenon known as the ring current effect.

¹H NMR Spectrum: The protons on the benz(a)anthracene skeleton are located in the aromatic region, typically between 7.5 and 9.2 ppm. The significant downfield shifts are a direct consequence of the diamagnetic anisotropy of the fused ring system. Protons located in sterically crowded "bay regions" often exhibit the most substantial downfield shifts.

¹³C NMR Spectrum: The ¹³C NMR spectrum complements the proton data, providing information on the carbon backbone. Aromatic carbons in benz(a)anthracene typically resonate between 120 and 135 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Benz(a)anthracene

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-7 | ~9.13 | s |

| H-12 | ~8.80 | s |

| H-1, H-6 | ~8.32 | m |

| H-8, H-11 | ~8.09 | m |

| H-2, H-3, H-4, H-5 | ~7.60 - 7.80 | m |

| H-9, H-10 | ~7.53 | m |

Note: Data synthesized from typical values for benz(a)anthracene in CDCl₃. Exact shifts can vary with solvent and instrument frequency. Source:[5]

UV-Visible (UV-Vis) Absorption Spectroscopy of Benz(a)anthracene

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-system of benz(a)anthracene results in several absorption bands in the ultraviolet and visible regions. These bands, corresponding to π→π* transitions, exhibit a characteristic fine structure due to vibrational coupling, which is typical for rigid aromatic molecules.

Table 2: Key UV-Vis Absorption Maxima for Benz(a)anthracene

| Wavelength (λmax, nm) | Solvent |

|---|---|

| ~288 | Ethanol |

| ~343 | Ethanol |

| ~368 | Ethanol |

| ~386 | Ethanol |

Note: Wavelengths are approximate and represent major peaks. The spectrum contains additional fine structure. Source:[6]

Fluorescence Spectroscopy of Benz(a)anthracene

Many PAHs are highly fluorescent, a property that is exploited for their sensitive detection.[7] Benz(a)anthracene exhibits a characteristic greenish-yellow fluorescence.[4] The emission spectrum is typically a mirror image of the longest-wavelength absorption band and also displays vibronic fine structure.

Table 3: Fluorescence Properties of Benz(a)anthracene

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Maxima (nm) | ~288, 386 | Triton X-100 (5%) |

| Emission Maxima (nm) | ~385, 405, 430 | Water |

| Quantum Yield (Φf) | 0.0032 - 0.0034 | Aerated Water |

Note: Values are compiled from multiple sources and can be highly dependent on the solvent and measurement conditions. Sources:[8][9]

Section 2: The Influence of 8-Phenyl Substitution: A Predictive Analysis

The addition of a phenyl group at the C-8 position of the benz(a)anthracene core is expected to cause predictable and significant changes to its spectroscopic properties. The primary driver of these changes is the extension of the π-electron system and the steric and electronic interactions between the phenyl substituent and the parent ring structure.

Expected ¹H and ¹³C NMR Spectral Features of 8-Phenylbenz(a)anthracene

The introduction of the phenyl group will add new signals and perturb existing ones.

-

New Signals: Five new proton signals will appear in the aromatic region, corresponding to the ortho-, meta-, and para-protons of the phenyl ring. Similarly, new carbon signals for the phenyl group will be present in the ¹³C spectrum.

-

Shift Perturbations: The most pronounced effect will be on the protons nearest to the C-8 position (e.g., H-7 and H-9). The C-8 phenyl group is not coplanar with the benz(a)anthracene ring system due to steric hindrance.[2] This twisted conformation will place the nearby protons (especially H-7) in the shielding or deshielding cone of the phenyl ring's magnetic anisotropy, causing a significant shift in their resonance frequency. The protons on the phenyl ring itself will also be shifted due to the influence of the large PAH core.

-

¹³C Shifts: The C-8 carbon will experience a downfield shift due to the substitution effect. Other carbons in proximity will also show smaller shifts.

Predicted UV-Vis Absorption Characteristics

Extending the conjugation of a chromophore typically leads to a bathochromic (red) shift in the absorption maxima.

-

Bathochromic Shift: The π-system of the phenyl group, while twisted, can still partially conjugate with the benz(a)anthracene core. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, all major absorption bands are expected to shift to longer wavelengths (a red shift) compared to the parent compound.

-

Hyperchromic Effect: An increase in the molar absorptivity (ε) of the absorption bands is also likely, due to the larger π-system.

-

Loss of Fine Structure: The increased rotational freedom of the phenyl group can lead to a broadening of the absorption bands and a loss of the sharp vibronic fine structure seen in the more rigid parent molecule.

Anticipated Fluorescence Properties

The fluorescence properties are also expected to be significantly modulated by the phenyl substituent.

-

Red-Shifted Emission: Consistent with the predicted red shift in absorption, the fluorescence emission spectrum will also be shifted to longer wavelengths.

-

Quantum Yield (Φf) Modulation: The effect on the fluorescence quantum yield is more complex. The extended conjugation can increase the radiative decay rate, potentially increasing Φf. However, the non-planar twist of the phenyl group introduces additional vibrational and rotational modes, which can serve as pathways for non-radiative decay (e.g., internal conversion), thereby quenching fluorescence and lowering Φf. The net effect will depend on the balance of these competing processes and is highly sensitive to the solvent environment.

-

Lifetime (τ) Changes: The fluorescence lifetime is related to the rates of both radiative and non-radiative decay. Any change in these rates due to the phenyl group will result in a corresponding change in the measured fluorescence lifetime.

Section 3: Recommended Experimental Protocols

To validate the predicted properties and obtain accurate data for 8-phenylbenz(a)anthracene, rigorous and standardized experimental protocols are essential.

Protocol for NMR Data Acquisition

This workflow ensures high-quality, reproducible NMR data for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 8-phenylbenz(a)anthracene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to obtain sharp spectral lines.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion, which is crucial for resolving the complex aromatic region of PAHs.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 2 seconds, and a spectral width covering the range of -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, acquire two-dimensional spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons.

Caption: Standard workflow for NMR data acquisition and analysis.

Protocol for UV-Vis and Fluorescence Measurements

This protocol outlines the steps for obtaining accurate absorption and emission spectra, including the determination of the fluorescence quantum yield.

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., cyclohexane, ethanol, or acetonitrile).

-

Stock Solution: Prepare a concentrated stock solution of 8-phenylbenz(a)anthracene with a known concentration.

-

UV-Vis Measurement:

-

Prepare a dilute solution from the stock such that the maximum absorbance is below 1.0 AU to ensure linearity (Beer-Lambert Law).

-

Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

-

Fluorescence Measurement:

-

Prepare a very dilute solution from the stock, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner-filter effects.[10]

-

Record the emission spectrum by exciting at a wavelength corresponding to a major absorption peak (e.g., the longest-wavelength maximum).

-

Record an excitation spectrum by setting the emission monochromator to a major emission peak and scanning the excitation wavelength.

-

-

Quantum Yield (Φf) Determination (Relative Method):

-

Select a well-characterized fluorescence standard with absorption and emission profiles that overlap with the sample (e.g., anthracene or quinine sulfate).[10][11]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, under identical experimental conditions.

-

Calculate the quantum yield using the comparative method equation.

-

Caption: Workflow for photophysical characterization.

Conclusion

While direct, comprehensive experimental spectra for 8-phenylbenz(a)anthracene are not widely cataloged, a robust understanding of its spectroscopic properties can be achieved by combining data from the parent benz(a)anthracene core with established principles of physical organic chemistry. The introduction of the 8-phenyl substituent is predicted to induce significant and characteristic changes across NMR, UV-Vis, and fluorescence spectra. Specifically, one should expect additional signals and perturbed shifts in NMR, a bathochromic shift in UV-Vis absorption, and a red-shifted fluorescence emission with a potentially altered quantum yield. The detailed protocols provided herein offer a standardized approach for researchers to acquire the necessary experimental data to validate these predictions and fully characterize this important PAH derivative for applications in materials science and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5954, Benz(a)anthracene. Retrieved from [Link].

-

Papadoyannis, I., Samanidou, V., & Kouimtzis, T. (n.d.). Fluorescence emission spectra of anthracene (top left, excited at 379... ResearchGate. Retrieved from [Link].

-

Jandl, C., & Scheer, M. (2020, July 31). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. Retrieved from [Link].

- Tuhkanen, T., Vepsäläinen, M., & Pulliainen, M. (n.d.). Fig. 1. Fluorescence spectra of (A) anthracene; (B) pyrene; (C) benz[ a... ResearchGate. Retrieved from https://www.researchgate.net/figure/Fluorescence-spectra-of-A-anthracene-B-pyrene-C-benz-a-anthracene-and-D_fig1_222420956.

- Berlman, I. B. (1971).

-

ResearchGate. (n.d.). Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... Retrieved from [Link].

-

Prahl, S. (2017, June 2). Anthracene. OMLC. Retrieved from [Link].

-

NIST. (n.d.). Benz[a]anthracene, 8-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

Pathak, A., et al. (2022). Study of vibrational spectra of polycyclic aromatic hydrocarbons with phenyl side group. arXiv. Retrieved from [Link].

-

Delaunay, W., et al. (2015). Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur. Dalton Transactions. Retrieved from [Link].

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link].

-

Khan, Y. R., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Anthracene. NIST Chemistry WebBook. Retrieved from [Link].

-

Puig, B., et al. (2023). Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties. The Journal of Organic Chemistry. Retrieved from [Link].

-

Ehgartner, D., et al. (2023). Quantum yield calculation of compound 16. ResearchGate. Retrieved from [Link].

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04154F [pubs.rsc.org]

- 3. Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benz[a]anthracene(56-55-3) 1H NMR [m.chemicalbook.com]

- 6. Anthracene [webbook.nist.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

- 11. researchgate.net [researchgate.net]

A Methodological Guide to the Crystal Structure Analysis of 8-Phenylbenz(a)anthracene

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Structure

The intricate dance of atoms within a molecule dictates its function, reactivity, and biological impact. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as 8-phenylbenz(a)anthracene, understanding their three-dimensional structure is paramount. This is especially critical in fields like toxicology and drug development, where molecular shape governs interactions with biological macromolecules.[1][2] While the parent compound, benz(a)anthracene, is a well-studied molecule, a comprehensive search of the current scientific literature and crystallographic databases reveals that the specific crystal structure of 8-phenylbenz(a)anthracene has not yet been experimentally determined and publicly reported.

This guide, therefore, embarks on a detailed exposition of the methodology required to elucidate this novel crystal structure. It is designed not as a repository of existing data, but as a strategic workflow for researchers aiming to perform this analysis. We will traverse the necessary steps from chemical synthesis to the final crystallographic refinement, focusing on the rationale behind each experimental choice to ensure a self-validating and robust analytical process.

Part 1: Synthesis and Purification of 8-Phenylbenz(a)anthracene

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Various synthetic routes can be envisioned for 8-phenylbenz(a)anthracene, often building upon established methods for creating complex PAH scaffolds.

1.1. Synthetic Strategy: A plausible approach

A common strategy for synthesizing substituted anthracenes involves the reduction of the corresponding anthraquinone. This protects the reactive 9 and 10 positions, allowing for substitutions on the other rings.[3] Modern synthetic methods often employ metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl substituents.[3][4]

A hypothetical, yet viable, synthetic workflow for 8-phenylbenz(a)anthracene is outlined below:

Caption: A generalized workflow for the synthesis and purification of 8-phenylbenz(a)anthracene.

1.2. Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 8-bromo-benz(a)anthracene precursor, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 8-phenylbenz(a)anthracene.

1.3. Purity Validation

The purity of the synthesized compound is critical for successful crystallization. The following techniques are essential for validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compound.[5][6]

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Part 2: Crystallization

The formation of a single, well-ordered crystal is often the most challenging step in structure determination. The choice of crystallization method and solvent is crucial and often requires empirical screening.

2.1. Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | Simple and effective for many organic compounds. The slow process allows molecules to arrange themselves into a crystalline lattice. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. | The gradual diffusion of the anti-solvent into the compound's solution slowly reduces its solubility, promoting crystal growth. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most compounds decreases with temperature, leading to supersaturation and crystallization upon cooling. |

2.2. Solvent Selection

The ideal solvent system for crystallization should exhibit the following properties:

-

The compound should have moderate solubility at room temperature.

-

The solvent should be volatile enough for slow evaporation but not so volatile that crystals form too rapidly.

-

The solvent should be inert and not react with the compound.

A screening of various solvents and solvent mixtures (e.g., dichloromethane/hexane, toluene, ethyl acetate/heptane) is recommended to find the optimal conditions for growing diffraction-quality crystals of 8-phenylbenz(a)anthracene.

Part 3: X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

3.1. The X-ray Diffraction Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

3.2. Data Collection and Processing

A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used for data collection. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

3.3. Structure Solution and Refinement

-

Structure Solution: The collected diffraction data is used to determine the initial arrangement of atoms in the unit cell. For organic molecules, direct methods are often successful in solving the phase problem and providing an initial structural model.

-

Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic coordinates, and thermal displacement parameters until the best possible fit is achieved.

3.4. Expected Structural Features and Their Implications

While the precise crystal structure of 8-phenylbenz(a)anthracene is unknown, we can hypothesize some key features based on the structures of related PAHs:

-

Molecular Packing: The molecules are likely to adopt a herringbone or pi-stacking arrangement, driven by intermolecular van der Waals forces and pi-pi interactions.[7] The orientation of the phenyl substituent will significantly influence this packing.

-

Planarity: The benz(a)anthracene core is expected to be largely planar, although minor distortions may occur due to crystal packing forces. The phenyl ring will be twisted out of the plane of the benz(a)anthracene core. The dihedral angle between these two ring systems will be a critical parameter to determine.

-

Implications for Drug Development: The crystal structure will reveal the accessible surface area of the molecule and the potential for intermolecular interactions (e.g., hydrogen bonding if co-crystallized with other molecules). This is vital for understanding how the molecule might interact with biological targets, such as the aryl hydrocarbon receptor (AHR), which is implicated in the carcinogenic activity of many PAHs.[8] The specific conformation of the phenyl group could influence its metabolic activation pathways.[9][10]

Part 4: Spectroscopic and Physicochemical Characterization

In conjunction with the crystal structure analysis, a thorough spectroscopic and physicochemical characterization is necessary to provide a complete picture of 8-phenylbenz(a)anthracene.

4.1. Spectroscopic Analysis

| Technique | Information Gained |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the conjugated pi-system. |

| Fluorescence Spectroscopy | Characterizes the emissive properties of the molecule, which are often sensitive to the local environment and aggregation state.[7] |

| Infrared (IR) Spectroscopy | Identifies the characteristic vibrational modes of the functional groups present in the molecule. |

4.2. Physicochemical Properties

The determination of properties such as melting point, solubility, and thermal stability (via thermogravimetric analysis) provides crucial data for the handling and formulation of the compound in research and development settings.

Conclusion

The determination of the crystal structure of 8-phenylbenz(a)anthracene represents a valuable contribution to the fields of structural chemistry, materials science, and toxicology. Although the structure is not yet publicly available, this guide provides a comprehensive and technically grounded workflow for its elucidation. By following a rigorous process of synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can successfully unveil the three-dimensional architecture of this intriguing molecule. The resulting structural insights will undoubtedly pave the way for a deeper understanding of its properties and its interactions with biological systems, ultimately aiding in the design of safer chemicals and more effective therapeutics.

References

-

Campbell, N., & Walker, J. (2012). IX.—The Synthesis of 8-Phenyl-7H-Benz[de]anthracene*. Proceedings of the Royal Society of Edinburgh Section A: Mathematics, 69(2), 80-87. [Link]

-

Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1974). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 30(2), 188-192. [Link]

-

Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1974). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 30(2), 188-192. [Link]

-

National Center for Biotechnology Information. (n.d.). Benz(a)anthracene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylbenz(a)anthracene. PubChem. [Link]

-

Sead, F. F., Jain, V., Roopashree, R., Kashyap, A., Saini, S., Sharma, G. C., ... & Javahershenas, R. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 11, 1245857. [Link]

-

da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2346-2376. [Link]

-

Pérez-Maldonado, I. N., González-García, J. A., & Rodríguez-Sosa, M. (2022). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Neumología y Cirugía de Tórax, 81(1), 38-47. [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. U.S. Environmental Protection Agency. [Link]

-

National Institute of Standards and Technology. (n.d.). Benz[a]anthracene, 8-methyl-. NIST Chemistry WebBook. [Link]

-

Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. YouTube. [Link]

-

Panneerselvam, D., Balambiga, B., Predhanekar, I., & Nagarajan, S. (2022). Synthesis of Anthracene and Pyrene End‐Capped Triarylamines for p‐Channel High‐Performance OFETs. Chemistry – An Asian Journal, 17(22), e202200843. [Link]

-

Chen, Y.-C., Lin, H.-A., Lee, G.-H., & Chou, P.-T. (2022). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 590-593. [Link]

-

Loya, J., Holman, H.-Y., & Martin, M. (2018). Anthracene X-ray diffraction (XRD) from bare anthracene fibers etched... [Image]. ResearchGate. [Link]

-

Fedotenko, T. (2024). High-pressure studies of naphthalene, anthracene, pyrene, and benzo[a]pyrene using single-crystal X-ray diffraction in a diamond anvil cell. EPub Bayreuth. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methylbenz(a)anthracene. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Benz[a]anthracene. NIST Chemistry WebBook. [Link]

-

Li, Y., Wang, H., Yan, X., Li, X., Liu, B., & Cui, T. (2014). Piezochromism and structural and electronic properties of benz[a]anthracene under pressure. RSC Advances, 4(91), 49839-49845. [Link]

-

Fedotenko, T., et al. (2021). High-pressure studies of naphthalene, anthracene, pyrene, and benzo[a]pyrene using single-crystal X-ray diffraction in a diamond anvil cell. University of Bayreuth. [Link]

-

Rubio-Clemente, A., Chica, E., & Peñuela, G. A. (2017). Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection. Water, Air, & Soil Pollution, 228(10), 389. [Link]

-

Girtan, M., & Rusu, G. I. (2014). Analysis of the near-edge X-ray-absorption fine-structure of anthracene: A combined theoretical and experimental study. Journal of Physics B: Atomic, Molecular and Optical Physics, 47(12), 125203. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 5. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piezochromism and structural and electronic properties of benz[a]anthracene under pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review [scielo.org.mx]

- 9. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 8-Phenylbenz(a)anthracene: A Technical Guide to its Solubility and Stability in Organic Solvents

Introduction: The Significance of 8-Phenylbenz(a)anthracene in Research and Development

8-Phenylbenz(a)anthracene, a phenyl-substituted polycyclic aromatic hydrocarbon (PAH), represents a class of molecules with significant interest in the fields of materials science, environmental science, and drug development. The unique electronic and structural characteristics imparted by the phenyl group attached to the benz(a)anthracene core can lead to novel photophysical properties and biological activities. For researchers and professionals working with this compound, a thorough understanding of its solubility and stability in organic solvents is paramount. This technical guide provides an in-depth exploration of these critical physicochemical parameters, offering both foundational knowledge based on the parent PAH, benz(a)anthracene, and a predictive analysis of the influence of the phenyl substituent. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to precisely determine these properties for their specific applications.

Part 1: Solubility Profile of 8-Phenylbenz(a)anthracene

Direct quantitative solubility data for 8-phenylbenz(a)anthracene in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of the parent compound, benz(a)anthracene, and considering the physicochemical impact of phenyl substitution, we can establish a strong predictive framework.

Foundational Solubility of Benz(a)anthracene

Benz(a)anthracene, a nonpolar PAH, exhibits solubility characteristics typical of its class: low solubility in polar solvents like water and significantly higher solubility in nonpolar organic solvents. This is a direct consequence of the "like dissolves like" principle, where the nonpolar aromatic structure of benz(a)anthracene interacts favorably with the nonpolar molecules of organic solvents.

Table 1: Qualitative and Limited Quantitative Solubility of Benz(a)anthracene

| Solvent | Polarity | Solubility | Notes |

| Water | High | Very Low | [1] |

| Ethanol | Polar | Soluble, but with difficulty in boiling alcohol | [1] |

| Diethyl Ether | Low | Soluble | |

| Benzene | Nonpolar | Soluble | |

| Toluene | Nonpolar | Soluble | [2][3] |

| Carbon Tetrachloride | Nonpolar | Soluble | [2][3] |

| Acetic Acid | Polar | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [4] |

The Influence of the Phenyl Group on Solubility

The introduction of a phenyl group at the 8-position of the benz(a)anthracene core is expected to modulate its solubility profile in several ways:

-

Increased Molecular Weight and van der Waals Forces: The addition of the phenyl group increases the overall molecular weight and surface area of the molecule. This leads to stronger van der Waals interactions between the solute molecules, which may slightly decrease solubility in a given solvent compared to the parent compound, assuming all other factors are equal.

-

Enhanced Aromatic Character: The phenyl group contributes to the overall π-system of the molecule, enhancing its aromatic character. This generally favors solubility in aromatic solvents like benzene and toluene, where π-π stacking interactions can occur between the solute and solvent molecules.

-

Minimal Impact on Polarity: The phenyl group is nonpolar, and its addition does not significantly alter the overall nonpolar nature of the benz(a)anthracene core. Therefore, the general trend of higher solubility in nonpolar solvents will be maintained.

Part 2: Stability of 8-Phenylbenz(a)anthracene in Organic Solvents

The stability of 8-phenylbenz(a)anthracene in organic solvents is a critical consideration for its storage, handling, and use in experimental settings. The primary degradation pathways for PAHs in solution are typically photodegradation and oxidation.

General Stability of Polycyclic Aromatic Hydrocarbons

PAHs are generally stable in organic solvents when stored in the dark and under an inert atmosphere.[5] However, exposure to light, particularly ultraviolet (UV) radiation, and the presence of oxygen can lead to degradation. The rate of degradation is influenced by several factors:

-

Solvent Type: The polarity of the solvent can influence the rate of photodegradation. Some studies suggest that more polar solvents can accelerate the degradation process.[6]

-

Presence of Oxygen: Photochemical oxidation is a major degradation pathway for PAHs.[7] The presence of dissolved oxygen in the solvent can lead to the formation of endoperoxides, quinones, and other oxygenated derivatives.

-

Light Exposure: PAHs strongly absorb UV light, which can excite the molecule to a higher energy state, making it more susceptible to reaction with other species, such as oxygen.[6]

Predicted Stability of 8-Phenylbenz(a)anthracene and Degradation Pathways

The phenyl substituent is not expected to dramatically alter the fundamental degradation pathways of the benz(a)anthracene core. The primary sites of oxidative attack are typically the most electron-rich regions of the PAH. For benz(a)anthracene, this often involves the formation of diones and diols.[6]

Below is a generalized representation of a potential photodegradation pathway for a benz(a)anthracene derivative in the presence of light and oxygen.

Caption: A simplified potential photodegradation pathway for 8-phenylbenz(a)anthracene.

Part 3: Experimental Protocols

To obtain precise and reliable data for 8-phenylbenz(a)anthracene, experimental determination of its solubility and stability is essential. The following protocols are provided as a robust starting point for researchers.

Protocol for Determining the Solubility of 8-Phenylbenz(a)anthracene

This protocol utilizes the isothermal shake-flask method, a reliable technique for determining the solubility of solid compounds in organic solvents.

Methodology Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-phenylbenz(a)anthracene to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. A typical temperature for solubility determination is 25 °C.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any suspended microcrystals.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-